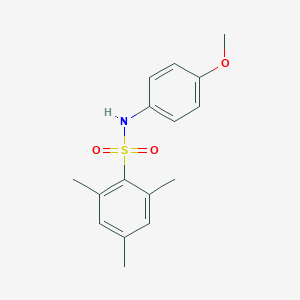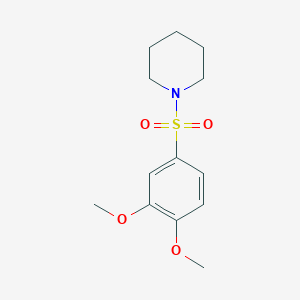
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine (MNSM) is a chemical compound that belongs to the family of sulfonylmorpholines. It has been used as a research tool in various scientific studies due to its unique chemical properties. MNSM is a versatile molecule that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.
作用機序
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is believed to exert its effects through the inhibition of carbonic anhydrase. This enzyme is involved in the reversible hydration of carbon dioxide, which is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can disrupt this process, leading to changes in pH and other physiological effects.
Biochemical and Physiological Effects
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, including breast cancer and prostate cancer cells. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.
実験室実験の利点と制限
One advantage of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine in lab experiments is its high yield and purity when synthesized using the methods described above. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have a wide range of biochemical and physiological effects, making it a versatile research tool. However, one limitation of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is its potential toxicity, which could limit its use in certain experiments. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine may not be suitable for experiments involving certain cell types or organisms.
将来の方向性
There are several future directions for research involving 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine. One potential area of research is the development of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine-based cancer therapies. Another area of research could involve the use of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine as a ligand in the synthesis of metal-organic frameworks with specific gas storage and separation properties. Additionally, further research could be done to elucidate the mechanism of action of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine and its effects on different cell types and organisms.
合成法
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can be synthesized using different methods, including the reaction of 6-methylnaphthalene-2-sulfonyl chloride with morpholine in the presence of a base. Another method involves the reaction of 2-amino-6-methylnaphthalene with chlorosulfonic acid, followed by the addition of morpholine. The yield of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine using these methods is typically high, and the purity can be improved using chromatography techniques.
科学的研究の応用
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used in various scientific studies due to its unique chemical properties. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
IUPAC Name |
4-(6-methylnaphthalen-2-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRRJCFAASVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352272.png)
![Methyl 4-[(4-pyrazol-1-ylbenzoyl)amino]benzoate](/img/structure/B352278.png)
![N-[(3-carboxyphenyl)-sulfonyl]glycine](/img/structure/B352306.png)



![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)